molecular formula C19H24N2O2S B8526295 Tert-butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate

Cat. No. B8526295
M. Wt: 344.5 g/mol
InChI Key: DKNQSZWNTUTHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

tert-butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H24N2O2S/c1-19(2,3)23-18(22)21-11-9-15(10-12-21)17-20-16(13-24-17)14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3

InChI Key

DKNQSZWNTUTHFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-(aminocarbonothioyl)piperidine-1-carboxylate (1.00 g, 7.24 mmol), 2-bromoacetophenone (1.58 g, 7.96 mmol), potassium carbonate (1.00 g, 7.24 mmol) and N,N-dimethylformamide (30 ml) was stirred at 110° C. for 1.5 hours. The reaction mixture was poured into water and the mixture was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane: ethyl acetate=1:1) to obtain the desired product (1.38 g, 55.2%) as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
55.2%

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